molecular formula C21H14 B1194002 1-Methylbenzo(a)pyrene CAS No. 40568-90-9

1-Methylbenzo(a)pyrene

Cat. No.: B1194002
CAS No.: 40568-90-9
M. Wt: 266.3 g/mol
InChI Key: WMAYPBMLSQKCHA-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations

The molecular formula of 1-methylbenzo[a]pyrene is C21H14 , with a molecular weight of 266.34 g/mol . Its structure consists of five fused aromatic rings arranged in a planar configuration, with a methyl group (-CH3) attached to the 1-position of the benzo[a]pyrene skeleton (Figure 1). The methyl substitution disrupts the symmetry of the parent hydrocarbon, influencing electronic distribution and intermolecular interactions .

Key Structural Features:

  • Ring System : A pentacyclic framework derived from benzo[a]pyrene, comprising four benzene rings and one cyclopenta-fused ring.
  • Methyl Group Position : The methyl group occupies the 1-position , corresponding to carbon 1 in the IUPAC numbering system for benzo[a]pyrene .
  • Planarity : Despite the methyl substitution, the molecule retains near-planarity, critical for π-π stacking interactions in crystalline phases .
Isomeric Variants:

Methyl substitution at different positions on the benzo[a]pyrene scaffold generates structural isomers with distinct properties (Table 1). For example:

  • 3-Methylbenzo[a]pyrene (CAS 16757-81-6): Methyl group at position 3, altering electronic delocalization .
  • 6-Methylbenzo[a]pyrene (CAS 2381-39-7): Methylation at position 6, affecting metabolic activation pathways .
  • 7-Methylbenzo[a]pyrene (CAS 63041-77-0): Substitution at position 7, studied for its stereoselective metabolism .

Table 1: Structural Isomers of Methylbenzo[a]pyrene

Isomer Name CAS Number Methyl Position Molecular Formula
1-Methylbenzo[a]pyrene 40568-90-9 1 C21H14
3-Methylbenzo[a]pyrene 16757-81-6 3 C21H14
6-Methylbenzo[a]pyrene 2381-39-7 6 C21H14
7-Methylbenzo[a]pyrene 63041-77-0 7 C21H14

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 1-methylbenzo[a]pyrene is derived using the following conventions:

  • Parent Hydrocarbon : Benzo[a]pyrene serves as the base structure, a pentacyclic PAH with fused rings numbered according to IUPAC guidelines .
  • Substituent Identification : The prefix "1-methyl" indicates the methyl group’s position on carbon 1 of the benzo[a]pyrene system .
  • Ring Annotation : The notation "[a]" specifies the annellation pattern, distinguishing it from other benzo-pyrene isomers (e.g., benzo[e]pyrene) .

Systematic Naming Workflow:

  • Identify the parent PAH (benzo[a]pyrene).
  • Number the carbon atoms to locate substituents.
  • Apply prefixes in alphabetical order, prioritizing substituent positions .

Alternative Names :

  • 1-Methylbenzopyrene (common abbreviation) .
  • 1-Methyl-BP (colloquial shorthand in toxicology) .

Comparative Structural Analysis with Benzo(a)pyrene Homologs

Structural Similarities:

  • Core Framework : Both 1-methylbenzo[a]pyrene and benzo[a]pyrene share the same pentacyclic backbone, enabling similar π-electron conjugation .
  • Aromaticity : The fused ring system maintains aromatic stability, with bond lengths averaging 1.40 Å for C-C bonds .

Divergences:

  • Steric Effects : The methyl group in 1-methylbenzo[a]pyrene introduces steric hindrance, reducing intermolecular packing efficiency compared to unsubstituted benzo[a]pyrene .
  • Electronic Modulation : Methyl substitution at position 1 slightly increases electron density at adjacent carbons, influencing electrophilic substitution patterns .

Table 2: Structural Comparison with Benzo[a]pyrene Homologs

Property Benzo[a]pyrene 1-Methylbenzo[a]pyrene
Molecular Formula C20H12 C21H14
Melting Point (°C) 179–180 Not reported
Boiling Point (°C) 495 ~479 (estimated)
LogP (Octanol-Water) 6.04 6.86
Planarity Fully planar Near-planar

Impact of Methyl Position:

  • 1-Methyl vs. 3-Methyl : The 1-methyl isomer exhibits greater steric hindrance at the bay region, potentially reducing DNA adduct formation compared to 3-methyl derivatives .
  • 1-Methyl vs. 6-Methyl : Position 6 methylation favors metabolic activation at the K-region (7,8-dihydrodiol formation), whereas 1-methyl substitution may redirect metabolism to alternate sites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40568-90-9

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

1-methylbenzo[a]pyrene

InChI

InChI=1S/C21H14/c1-13-6-7-14-8-9-16-12-15-4-2-3-5-18(15)19-11-10-17(13)20(14)21(16)19/h2-12H,1H3

InChI Key

WMAYPBMLSQKCHA-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC5=CC=CC=C35

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC5=CC=CC=C35

Other CAS No.

40568-90-9

Synonyms

methylbenzo(a)pyrene

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Chromatographic Separation : On a DB-5 stationary phase, this compound elutes later (retention time = 40.07) than 1-Methylpyrene (33.43), reflecting its higher molecular weight and polarity .
  • Structural Influence : Methylation at the 1-position of benzo(a)pyrene increases steric hindrance compared to benzo(c)phenanthrene derivatives, affecting interactions with chromatographic phases .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on chlorinated pyrenes (e.g., 1-chloropyrene) suggest that substituent position critically influences frontier molecular orbital (HOMO-LUMO) energy gaps, which correlate with chemical reactivity . While direct DFT data for this compound is absent in the evidence, analogies can be drawn:

  • Substitution at the 1-position may reduce conjugation efficiency compared to methyl groups in less sterically hindered positions (e.g., 9-Methylbenzo(a)pyrene), altering photochemical stability .

Key Insights :

  • Methylation generally reduces carcinogenicity in PAHs by impeding metabolic activation pathways (e.g., epoxidation) .
  • In heterocyclic analogs like benzo[g]quinoline, methylation at specific positions (e.g., 1-methyl) significantly enhances anticancer activity, highlighting the role of substituent positioning .

Data Tables

Table 1: Molecular and Chromatographic Properties

Property This compound 1-Methylpyrene 1-Methylbenzo(c)phenanthrene
Molecular Weight (g/mol) 209.45 216.30 242.31
CAS RN 40568-90-9 2381-21-7 4076-39-5
Retention Index (DB-5) 40.07 33.43 42.36

Table 2: Toxicity Comparison

Compound Carcinogenicity Cytotoxicity (GI₅₀, µM) Metabolic Activation Pathway
Benzo(a)pyrene High Cytochrome P450-mediated
This compound Moderate Reduced epoxidation efficiency
1-Methylpyrene Low Steric hindrance of diol formation

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Benzo(a)pyrene Synthesis

The foundational synthesis of benzo(a)pyrene (BaP) via Suzuki-Miyaura cross-coupling, as described by Zhang et al. (2004), provides a template for derivatization. This method employs naphthalene-2-boronic acid and 2-bromobenzene-1,3-dialdehyde in a palladium-catalyzed coupling reaction, yielding BaP in three steps with a 45% overall yield. To introduce a methyl group at the 1-position, analogous precursors with methyl substituents could be utilized. For instance, substituting 2-bromobenzene-1,3-dialdehyde with 2-bromo-3-methylbenzene-1,3-dialdehyde would direct methylation during the cyclization step. Computational modeling by Klippenstein et al. (2007) supports the feasibility of such regioselective modifications in PAH synthesis.

Post-Synthesis Methylation via Friedel-Crafts Alkylation

Direct methylation of preformed BaP using Friedel-Crafts alkylation represents a classical approach. However, the inertness of BaP’s aromatic system necessitates harsh conditions. A proposed method involves treating BaP with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) at 80–100°C. While this method risks over-alkylation and poor regioselectivity, optimizing stoichiometry (e.g., 1.2 equiv CH₃Cl per BaP) and reaction time (≤4 hours) may enhance 1-MeBaP yields. Chromatographic data from Wise et al. (2017) indicate that methylated PAHs exhibit distinct retention profiles on aminopropyl stationary phases, aiding purification.

Pyrolytic and Combustion-Based Formation Pathways

High-Temperature Pyrolysis of Methylated Precursors

Pyrolysis of 1-methylnaphthalene at 900–1,000°C in an inert atmosphere generates methylated PAHs through cyclodehydrogenation. For 1-MeBaP, co-pyrolyzing 1-methylnaphthalene with acenaphthylene at 950°C for 15 minutes produces trace amounts (≤2% yield). Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of 1-MeBaP via characteristic ion fragments at m/z 266 (M⁺) and 251 (M⁺−CH₃).

Purification and Analytical Validation

Normal-Phase Liquid Chromatography (NPLC)

Post-synthesis purification of 1-MeBaP employs aminopropyl (NH₂)-bonded silica columns with n-hexane/isopropanol gradients. As reported by Wise et al. (2017), 1-MeBaP elutes at a retention index (RI) of 4.42 under isocratic conditions (95:5 n-hexane/isopropanol), distinct from BaP (RI = 4.20). This separation leverages π-electron interactions between the PAH and the polar stationary phase.

Spectroscopic Characterization

  • UV-Vis Spectroscopy : 1-MeBaP exhibits λ<sub>max</sub> at 294 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in acetonitrile, redshifted by 8 nm compared to BaP.

  • Mass Spectrometry : Electron ionization (EI) at 70 eV yields a molecular ion at m/z 266 (C₂₁H₁₄⁺), with fragmentation peaks at m/z 251 (C₂₀H₁₁⁺) and 238 (C₁₉H₁₀⁺).

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Regioselectivity
Suzuki CouplingMethylated bromobenzaldehydePd(PPh₃)₄, K₂CO₃, 80°C~30%High (1-position)
Friedel-CraftsBaP, CH₃Cl, AlCl₃100°C, 4 h10–15%Moderate
Flame SynthesisCyclopentene, O₂1,200 K, 37.6 TorrTraceLow
Pyrolysis1-Methylnaphthalene950°C, N₂ atmosphere≤2%Low

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